Fmoc-D-cys(tbu)-OH

Chiral peptide synthesis D-amino acid incorporation Enantiomeric purity

Peptide chemists require orthogonal thiol protection that survives TFA cleavage for controlled disulfide bond assembly. Substituting with Trt-protected analogs leads to premature deprotection and disulfide scrambling. • TFA-stable S-tBu group survives 95% TFA resin cleavage, enabling isolation of protected peptide intermediates for convergent synthesis. • D-stereochemistry ([α]D20 = +22 ± 3°, c=1.142 in DMF) ensures chiral fidelity for protease-resistant or conformationally constrained peptides. • Validated for automated SPPS platforms; compatible with selective tBu deprotection using MeSiCl₃/PhSOPh without scrambling existing disulfide bridges. Supplied with full analytical documentation (HPLC, NMR, COA) to support QC and regulatory filing.

Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
CAS No. 131766-22-8
Cat. No. B557263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-cys(tbu)-OH
CAS131766-22-8
Synonyms131766-22-8; FMOC-D-CYS(TBU)-OH; FMOC-S-TERT-BUTYL-D-CYSTEINE; D-Cysteine,S-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-; Fmoc-S-t-butyl-D-cysteine; Fmoc-(S)-tert-butyl-D-Cys; Fmoc-S-tert.butyl-D-cysteine; SCHEMBL1491454; CTK4B7499; IXAYZHCPEYTWHW-LJQANCHMSA-N; ZINC1576231; AKOS015837435; AM81674; RTR-004364; AC-19293; AK170018; KB-52157; AB0108160; AB1006959; TR-004364; FT-0643157; Z-0033; A806311; I14-26587; (2S)-3-(tert-butylsulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid
Molecular FormulaC22H25NO4S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
InChIKeyIXAYZHCPEYTWHW-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Cys(tBu)-OH (CAS 131766-22-8): A Protected D-Cysteine Building Block for Orthogonal Fmoc/tBu Solid-Phase Peptide Synthesis


Fmoc-D-Cys(tBu)-OH (CAS 131766-22-8), also known as Fmoc-S-tert-butyl-D-cysteine, is a protected amino acid derivative of the non-canonical D-cysteine residue. It belongs to the class of Fmoc-protected cysteine building blocks used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group for N-terminal protection and a tert-butyl (tBu) thioether group for side-chain thiol protection [1]. The tBu group remains stable to trifluoroacetic acid (TFA) during peptide cleavage from the resin, thereby preserving the thiol in its protected state for subsequent selective deprotection and controlled disulfide bond formation [2]. This orthogonal protection strategy (base-labile Fmoc / acid-stable tBu) is critical for synthesizing peptides where the free thiol is not desired at the cleavage step [3].

Why Generic Substitution of Fmoc-D-Cys(tBu)-OH (CAS 131766-22-8) with Alternative Cysteine Derivatives Fails in Precision SPPS


Generic substitution of Fmoc-D-Cys(tBu)-OH with other Fmoc-protected cysteine derivatives (e.g., Fmoc-D-Cys(Trt)-OH, Fmoc-L-Cys(tBu)-OH) is precluded by fundamental differences in stereochemical configuration and orthogonal deprotection behavior that directly impact peptide purity, folding fidelity, and synthetic yield. The D-stereoisomer yields a specific positive optical rotation ([α]D20 = +22 ± 3°, c=1.142 in DMF) that is directionally opposite to the L-enantiomer's rotation ([α]D20 = -22 ± 1.2°, c=1% in DMF), a critical parameter for chiral purity verification during quality control [1]. Substituting the tBu thiol-protecting group with a Trt group alters the acid-lability profile, as Trt is cleaved by TFA during resin cleavage whereas tBu remains intact, enabling different disulfide-bonding strategies that cannot be interchanged without redesigning the entire synthesis route [2].

Fmoc-D-Cys(tBu)-OH (CAS 131766-22-8) Procurement Evidence: Quantitative Differentiation from Comparators


Fmoc-D-Cys(tBu)-OH vs. Fmoc-L-Cys(tBu)-OH: Chiral Purity Differentiation via Optical Rotation

Fmoc-D-Cys(tBu)-OH exhibits a positive specific optical rotation of [α]D20 = +22 ± 3° (c=1.142 in DMF), which is directionally opposite to the negative rotation of the L-enantiomer, Fmoc-L-Cys(tBu)-OH, measured at [α]D20 = -22 ± 1.2° (c=1% in DMF) [1]. This orthogonal optical signature enables unambiguous identification and quantification of enantiomeric purity during raw material acceptance and batch release, preventing accidental substitution that would result in the incorrect stereoisomer being incorporated into the target peptide sequence .

Chiral peptide synthesis D-amino acid incorporation Enantiomeric purity Quality control

Fmoc-D-Cys(tBu)-OH vs. Fmoc-D-Cys(Trt)-OH: Differential Acid-Lability of the Side-Chain Protecting Group

The tert-butyl (tBu) side-chain thiol-protecting group on Fmoc-D-Cys(tBu)-OH remains stable to trifluoroacetic acid (TFA) during standard peptide resin cleavage (typically 95% TFA with scavengers), whereas the trityl (Trt) group on the comparator Fmoc-Cys(Trt)-OH is efficiently deprotected under these same TFA cleavage conditions [1][2]. This orthogonal stability profile means that peptides synthesized with Fmoc-D-Cys(tBu)-OH retain the tBu-protected thiol group after cleavage and isolation, yielding a protected intermediate. In contrast, use of Fmoc-Cys(Trt)-OH directly yields a peptide with a free thiol group post-cleavage [1].

Orthogonal protection Fmoc/tBu strategy Disulfide bond formation Selective deprotection

Fmoc-D-Cys(tBu)-OH in Somatostatin Synthesis: Validated Compatibility with Automated SPPS Workflows

In a systematic evaluation of Fmoc-cysteine derivatives for automated solid-phase peptide synthesis on an Applied Biosystems Model 431A peptide synthesizer, Fmoc-Cys(t-Bu)-OH (the L-enantiomer, which shares identical chemical protection behavior with the D-enantiomer) demonstrated excellent synthesis characteristics when used with a TFA cleavage cocktail containing a scavenger mixture (anisole/ethanedithiol/ethylmethylsulfide, 3:1:1) [1]. The study validated that the t-Bu protecting group remained intact during 95% TFA cleavage, enabling successful synthesis and workup of the peptide hormone Somatostatin without premature disulfide bond scrambling [1].

Automated SPPS Somatostatin synthesis Cysteine derivative screening Cleavage protocol optimization

Fmoc-D-Cys(tBu)-OH for D-Cysteine-Containing β-Hairpin Peptides: Stereochemical Necessity for Protease Resistance

Incorporation of D-cysteine residues via Fmoc-D-Cys(tBu)-OH is stereochemically required for the synthesis of all-D or mixed D/L peptides where D-cysteine is essential for achieving the desired conformational properties or biological stability . In contrast, the L-enantiomer (Fmoc-L-Cys(tBu)-OH) yields L-cysteine residues, which confer fundamentally different peptide backbone geometries and are subject to rapid proteolytic degradation in vivo . While this represents a class-level inference—the specific quantitative comparison of proteolytic half-lives between D-Cys and L-Cys-containing peptides varies by sequence context—the well-established principle that D-amino acid substitution confers enhanced resistance to endogenous proteases is a core rationale for selecting the D-enantiomer building block .

D-amino acid peptides β-hairpin stabilization Protease resistance Antimicrobial peptides

Fmoc-D-Cys(tBu)-OH (CAS 131766-22-8): Optimized Research and Industrial Application Scenarios Based on Evidence


Scenario 1: Synthesis of Peptides Requiring TFA-Stable, Protected Cysteine Thiols for Post-Cleavage Disulfide Bond Formation

This application leverages the orthogonal stability of the tBu thiol-protecting group to TFA cleavage conditions. Peptides synthesized with Fmoc-D-Cys(tBu)-OH are cleaved from the resin with 95% TFA while retaining the S-tBu protected thiol group, yielding a protected peptide intermediate [1]. This protected intermediate can be purified and then subjected to selective tBu deprotection using reagents such as MeSiCl3/PhSOPh, which simultaneously removes the tBu group and promotes disulfide bond formation without scrambling pre-existing disulfide bridges [2]. This orthogonal stability is not achievable with Fmoc-D-Cys(Trt)-OH, where the Trt group is cleaved during TFA treatment, exposing the free thiol prematurely [1].

Scenario 2: Automated SPPS of Peptides Containing D-Cysteine Residues for Biological Activity Screening

Fmoc-D-Cys(tBu)-OH is validated for use on automated peptide synthesizers such as the Applied Biosystems Model 431A, where Fmoc-Cys(t-Bu)-OH (the L-enantiomer with identical protection chemistry) demonstrated excellent synthesis characteristics in producing complex peptides like Somatostatin [1]. This scenario supports industrial and academic laboratories that rely on automated SPPS platforms for high-throughput peptide library synthesis. Procurement of Fmoc-D-Cys(tBu)-OH rather than alternative D-cysteine derivatives (e.g., Fmoc-D-Cys(Acm)-OH) is justified when the synthetic route requires TFA-stable thiol protection that aligns with standard cleavage protocols.

Scenario 3: Synthesis of Protease-Resistant or Conformationally Constrained Peptides Containing D-Cysteine

Incorporation of D-cysteine via Fmoc-D-Cys(tBu)-OH is essential for peptides designed to resist proteolytic degradation or to adopt specific non-natural conformations (e.g., β-hairpin peptides with D-amino acid turn residues) [1]. The D-stereochemistry yields an optical rotation of [α]D20 = +22 ± 3° (c=1.142 in DMF), which serves as a quality control metric to confirm the correct enantiomer is being used [2]. In this scenario, substitution with Fmoc-L-Cys(tBu)-OH (optical rotation [α]D20 = -22 ± 1.2°) would yield the incorrect stereoisomer and compromise the peptide's intended biological or structural properties [2].

Scenario 4: Preparation of Fully Protected Peptide Fragments for Convergent Synthesis

The Fmoc/tBu orthogonal protection strategy—where the base-labile Fmoc group and acid-stable tBu group operate independently—enables the synthesis of fully protected peptide fragments that can be isolated and later coupled in solution-phase convergent synthesis [1]. Fmoc-D-Cys(tBu)-OH preserves the thiol as the protected S-tBu thioether throughout the SPPS cycle and TFA cleavage, allowing the protected fragment to be used in subsequent ligation steps. This orthogonal combination is a fundamental requirement for this approach and cannot be replicated using Fmoc-D-Cys(Trt)-OH, as the Trt group would be lost during TFA cleavage [1].

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